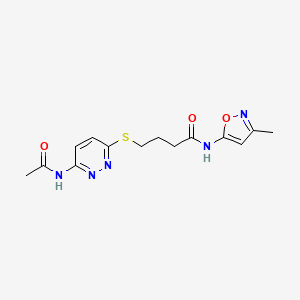

4-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)butanamide

Description

Properties

IUPAC Name |

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-methyl-1,2-oxazol-5-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-9-8-13(22-19-9)16-12(21)4-3-7-23-14-6-5-11(17-18-14)15-10(2)20/h5-6,8H,3-4,7H2,1-2H3,(H,16,21)(H,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBYUPMBTNVLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)butanamide” typically involves multiple steps, including the formation of the pyridazine and isoxazole rings, followed by their coupling through a thioether linkage and subsequent amidation. Common reagents used in these steps may include:

Pyridazine formation: Hydrazine derivatives and diketones.

Isoxazole formation: Hydroxylamine derivatives and β-keto esters.

Thioether linkage: Thiols and alkyl halides.

Amidation: Amine derivatives and acyl chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions could target the carbonyl groups in the amide moiety.

Substitution: Nucleophilic substitution reactions may occur at the halogenated positions on the rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved could include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to cell surface or intracellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Key Differences and Implications

Core Structure :

- The target compound uses a pyridazine core, whereas analogues in Examples 157–159 and 141 (EP 2024) employ pyrrolidine-2-carboxamide scaffolds. Pyridazine offers planar aromaticity, which may enhance π-π stacking interactions, while pyrrolidine introduces stereochemical complexity (e.g., (2S,4R) configurations in Examples 157–159) .

Substituents: The 3-methylisoxazol-5-yl group is a shared feature, suggesting its role as a pharmacophore for target binding. However, the target compound lacks the thiazol-5-yl or 4-methylthiazol-5-yl moieties present in the patented analogues, which may reduce cross-reactivity with thiazole-dependent targets .

Biological Targets: While the patented compounds are explicitly designed as CTPS1 inhibitors for proliferative diseases (e.g., EP 2025 ), the biological target of the target compound is unspecified in the provided evidence.

Biological Activity

4-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)butanamide is a compound of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that the compound may exhibit:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases that play a crucial role in cell proliferation and survival.

- Modulation of Receptor Activity : The compound may act as an antagonist or agonist at specific receptors, influencing downstream signaling cascades.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The following table outlines the cytotoxic effects observed:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | |

| MCF7 (breast cancer) | 15.2 | |

| A549 (lung cancer) | 12.8 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Case Study 2: Anticancer Potential

Another study investigated the effects of this compound on MCF7 breast cancer cells. The compound induced apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.